

A Technical Guide to 2-(Ethoxymethyl)furan (CAS: 6270-56-0)

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Compound of Interest

Compound Name: 2-(Ethoxymethyl)furan

Cat. No.: B1219279

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Introduction

2-(Ethoxymethyl)furan, also known as ethyl furfuryl ether, is a furan derivative characterized by an ethoxymethyl substituent at the 2-position of the furan ring. The furan moiety is a five-membered aromatic heterocycle that serves as a versatile building block in organic synthesis.

[1] Furan and its derivatives are of significant interest in medicinal chemistry and drug development, often acting as bioisosteres for phenyl rings, which can enhance metabolic stability, modify drug-receptor interactions, and improve bioavailability.[1] This document provides a comprehensive technical overview of **2-(ethoxymethyl)furan**, covering its chemical and physical properties, synthesis, reactivity, metabolic fate, and safety considerations to support its application in research and development.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

The key physicochemical properties of **2-(ethoxymethyl)furan** are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic sweet and spicy aroma.[2]

Property	Value	Reference(s)
CAS Number	6270-56-0	[2]
Molecular Formula	C ₇ H ₁₀ O ₂	[2]
Molecular Weight	126.15 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor	Sweet, spicy	[2]
Boiling Point	194.3 °C (estimated); 46 °C at 20 mmHg	[2]
Density	0.991 g/cm ³	[2]
Refractive Index (n ²⁰ /D)	1.4523	[2]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate	[2]
Storage Temperature	2-8°C (Refrigerator)	
Synonyms	Ethyl furfuryl ether, Furan, 2-(ethoxymethyl)-	[2]

Spectroscopic Data

Detailed experimental spectra for **2-(ethoxymethyl)furan** are not widely available in public databases. However, based on the structure and data from analogous furan compounds, the following spectral characteristics can be anticipated:

- ¹H NMR:** The spectrum would feature signals for the three distinct protons on the furan ring, typically in the range of δ 6.0-7.5 ppm. The methylene protons of the ethoxymethyl group (both -O-CH₂-furan and -O-CH₂-CH₃) would appear as singlets or triplets between δ 3.5-4.5 ppm. The terminal methyl protons would be an upfield triplet around δ 1.2 ppm.
- ¹³C NMR:** The four carbon atoms of the furan ring would show signals in the aromatic region (δ 100-150 ppm). The carbon of the methylene group attached to the furan ring would be

expected around δ 65-75 ppm, the other ether carbon around δ 60-70 ppm, and the methyl carbon upfield, around δ 15 ppm.

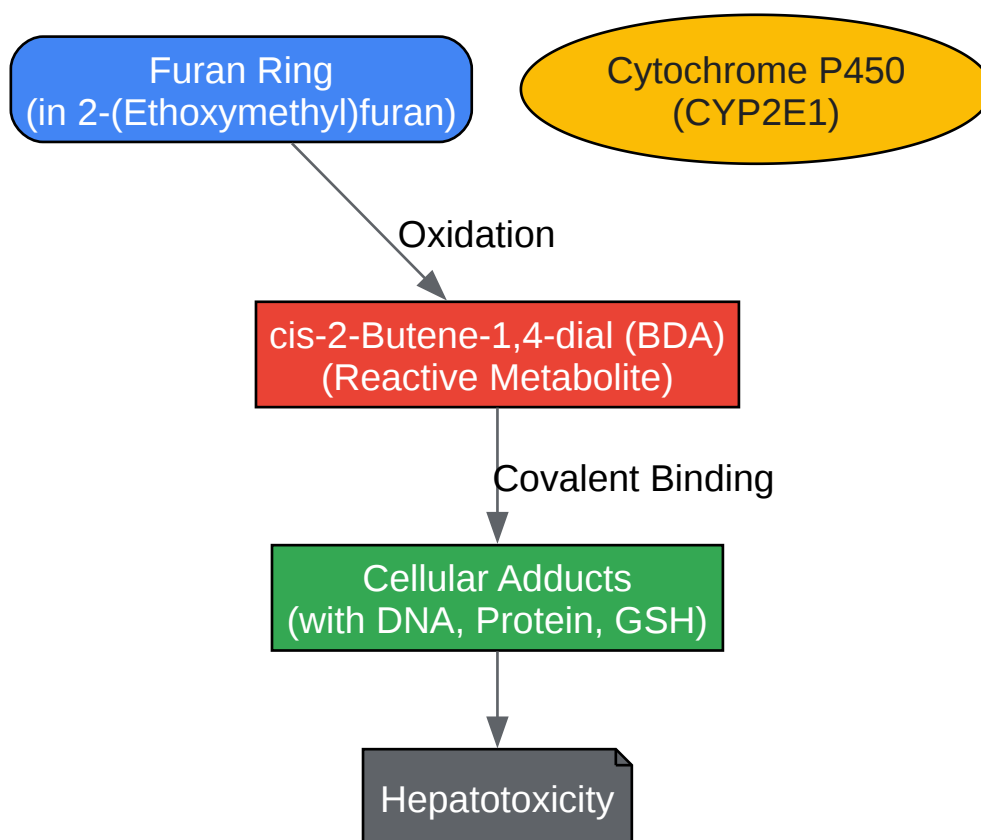
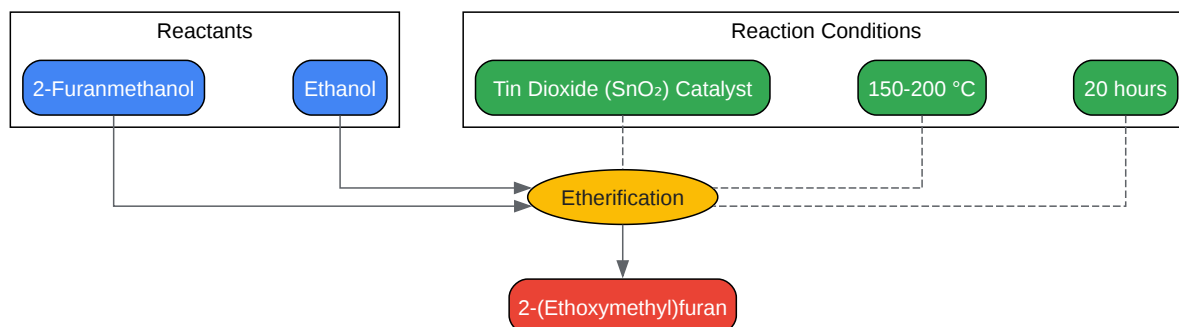
- **IR Spectroscopy:** The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic furan ring (above 3000 cm^{-1}), C-O-C stretching of the ether linkages (typically in the $1050\text{-}1250\text{ cm}^{-1}$ region), and C=C stretching of the furan ring (around $1500\text{-}1600\text{ cm}^{-1}$).
- **Mass Spectrometry:** The molecular ion peak (M^+) would be observed at $m/z = 126$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) or cleavage of the ether bond.

Synthesis and Experimental Protocols

2-(Ethoxymethyl)furan is primarily synthesized via the etherification of 2-furanmethanol (furfuryl alcohol) with ethanol.

Synthesis Workflow

The synthesis involves a direct acid-catalyzed etherification reaction.



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